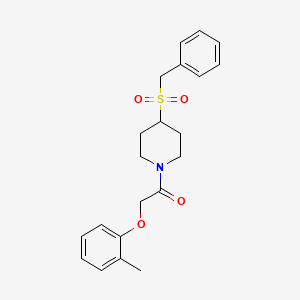

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Boc-protected piperidine, and it has been used in a variety of studies related to biochemistry and physiology.

Applications De Recherche Scientifique

Electrochemical Synthesis of Benzoquinone Derivatives

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone shows relevance in the electrochemical synthesis of benzoquinone derivatives. These derivatives are synthesized through a process involving the oxidation of hydroquinone and other precursors in the presence of arylsulfinic acids, leading to the formation of 2-(arylsulfonyl) benzene-1,4-diols. These diols are further oxidized in the presence of 1,2-dimethylindole to form 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, indicating the compound's potential role in advanced synthetic chemistry (Nematollahi et al., 2014).

Biological and Medicinal Applications

Antibacterial Agents

The compound is involved in the synthesis of novel sulfonamides and carboxamides containing a substituted benzophenone moiety, demonstrating potent antibacterial activities against various bacteria. These synthesized compounds, characterized by several methods, exhibit significant antibacterial effects, especially against B. subtilis and E. coli, highlighting its potential in developing new therapeutic agents (Vinaya et al., 2008).

Anticancer Activity

This compound is crucial in synthesizing novel sulfones with biologically active hydrazides, hydrazonoyl cyanides, and chromene derivatives. These compounds, after being synthesized and characterized, show promising in vitro anticancer activity against the MCF7 breast cancer cell line, suggesting a potential role in cancer treatment (Bashandy et al., 2011).

Enzyme Inhibition and Molecular Docking Studies

The compound is involved in synthesizing 1,3,4-oxadiazole derivatives, which are screened for enzyme inhibition properties and subjected to molecular docking studies. These studies help in understanding the binding affinity and orientation of these compounds in the active sites of human enzymes, providing insights into their potential therapeutic applications (Khalid et al., 2016).

Propriétés

IUPAC Name |

1-(4-benzylsulfonylpiperidin-1-yl)-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-17-7-5-6-10-20(17)26-15-21(23)22-13-11-19(12-14-22)27(24,25)16-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACAZEZHCOBPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B2647535.png)

![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)

![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)

![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2647542.png)

![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)